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  • Product: 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride
  • CAS: 861135-53-7

Core Science & Biosynthesis

Foundational

De Novo Synthesis and Process Optimization of 1-tert-Butyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

Strategic Retrosynthetic Framework In modern drug discovery, N-alkylated pyrazoles are ubiquitous bioisosteres and structural motifs. Specifically, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Retrosynthetic Framework

In modern drug discovery, N-alkylated pyrazoles are ubiquitous bioisosteres and structural motifs. Specifically, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a critical electrophilic building block for appending the sterically demanding 1-tert-butylpyrazole moiety onto pharmaceutical scaffolds.

From a process chemistry perspective, the synthesis of this molecule presents a unique challenge: the direct N-alkylation of a pre-formed 4-(chloromethyl)pyrazole with a tert-butyl halide is synthetically unviable. The immense steric bulk of the tert-butyl group, combined with its propensity to undergo E2 elimination (yielding isobutylene) rather than SN2 substitution, results in abysmal yields.

The Causality of the Synthetic Route: To bypass this steric bottleneck, an authoritative, self-validating synthetic strategy must rely on a de novo ring construction approach. By utilizing tert-butylhydrazine as a starting material, the sterically hindered N-C bond is established before the aromatic ring is formed[1]. The subsequent linear sequence—regioselective formylation, reduction, chlorination, and salt formation—ensures high atom economy and strictly controls regiochemistry without the need for complex chromatographic separations.

SynthesisRoute A tert-Butylhydrazine + 1,1,3,3-Tetramethoxypropane B 1-tert-Butyl-1H-pyrazole A->B Cyclization (EtOH, HCl) C 1-tert-Butyl-1H-pyrazole -4-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D 1-tert-Butyl-1H-pyrazole -4-methanol C->D Reduction (NaBH4, MeOH) E 1-tert-Butyl-4-(chloromethyl) -1H-pyrazole D->E Chlorination (SOCl2, DCM) F Final Product: Hydrochloride Salt E->F Stabilization (HCl in Dioxane)

Figure 1: Five-step synthesis route of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

Mechanistic Workflows & Step-by-Step Protocols

Step 1: De Novo Pyrazole Ring Construction

Objective: Synthesize 1-tert-butyl-1H-pyrazole. Causality: 1,1,3,3-tetramethoxypropane acts as a stable, masked equivalent of malondialdehyde. Under acidic conditions, it hydrolyzes to the active dialdehyde, which undergoes a double condensation with tert-butylhydrazine. This guarantees 100% regiocontrol over the N-substitution[1].

Protocol:

  • Charge a reaction vessel with ethanol (10 volumes).

  • Add 1,1,3,3-tetramethoxypropane (1.0 equiv) and tert-butylhydrazine hydrochloride (1.0 equiv).

  • Introduce concentrated aqueous HCl (0.1 equiv) to catalyze the acetal hydrolysis.

  • Heat the mixture to reflux (approx. 78 °C) for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between diethyl ether and water. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate to yield a pale yellow oil.

Step 2: Regioselective Vilsmeier-Haack Formylation

Objective: Synthesize 1-tert-butyl-1H-pyrazole-4-carbaldehyde. Causality: The pyrazole ring possesses two nitrogens: N1 (substituted) and N2 (pyridine-like). The electrophilic Vilsmeier reagent (chloroiminium ion) selectively attacks the C-4 position. Why? C-3 and C-5 are electronically deactivated by the adjacent electronegative nitrogen atoms. Furthermore, C-5 is sterically shielded by the bulky tert-butyl group, making C-4 the exclusive site of functionalization[2].

Regioselectivity V Vilsmeier Reagent (Chloroiminium Ion) C4 C-4 Position (Electron-rich, Sterically open) V->C4 Favored Pathway C3 C-3 Position (Deactivated by adjacent N) V->C3 Disfavored C5 C-5 Position (Sterically hindered by t-Butyl) V->C5 Disfavored P 1-tert-Butyl-1H-pyrazole Substrate P->C4 Favored Pathway P->C3 Disfavored P->C5 Disfavored Prod 1-tert-Butyl-1H-pyrazole-4-carbaldehyde C4->Prod Hydrolysis

Figure 2: Regioselectivity logic for the Vilsmeier-Haack formylation at the pyrazole C-4 position.

Protocol:

  • Cool anhydrous DMF (5.0 equiv) to 0 °C under an inert argon atmosphere.

  • Dropwise, add POCl₃ (1.5 equiv) to generate the Vilsmeier reagent, maintaining the internal temperature below 10 °C.

  • Slowly add 1-tert-butyl-1H-pyrazole (1.0 equiv) to the complex.

  • Heat the reaction to 80 °C for 6 hours.

  • Workup: Carefully pour the hot mixture over crushed ice to hydrolyze the iminium intermediate. Neutralize with 2M NaOH to pH 7-8. Extract with ethyl acetate, dry, and concentrate.

Step 3: Carbonyl Reduction

Objective: Synthesize 1-tert-butyl-1H-pyrazole-4-methanol. Protocol:

  • Dissolve the aldehyde intermediate in methanol (8 volumes) and cool to 0 °C.

  • Add NaBH₄ (1.2 equiv) portion-wise to control hydrogen gas evolution.

  • Stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with dichloromethane (DCM), dry over Na₂SO₄, and evaporate to yield the primary alcohol.

Step 4: Chlorination

Objective: Synthesize 1-tert-butyl-4-(chloromethyl)-1H-pyrazole. Protocol:

  • Dissolve the alcohol in anhydrous DCM (10 volumes) at 0 °C.

  • Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise. The reaction is driven forward by the evolution of SO₂ and HCl gases.

  • Stir at room temperature for 3 hours.

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Caution: The resulting free base is highly reactive and should be immediately converted to the salt.

Step 5: Stabilization via Hydrochloride Salt Formation

Objective: Synthesize 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride. Causality (Self-Validating System): Free base chloromethyl heterocycles are inherently unstable. The nucleophilic N2 atom of one molecule can attack the electrophilic chloromethyl group of another, leading to rapid, irreversible oligomerization. By treating the free base with anhydrous HCl, the N2 atom is protonated. This eliminates its nucleophilicity, rendering the compound indefinitely stable as a crystalline solid.

Protocol:

  • Dissolve the crude free base in anhydrous 1,4-dioxane or diethyl ether.

  • Cool to 0 °C and slowly add a solution of 4M HCl in dioxane (1.1 equiv).

  • Stir for 30 minutes as a white precipitate forms.

  • Filter the solid, wash with cold anhydrous ether, and dry under high vacuum.

Quantitative Reaction Metrics

The following table summarizes the expected yields and primary analytical markers for each intermediate, acting as a quality control checklist for the process chemist.

StepChemical TransformationTarget Intermediate / ProductTypical Yield (%)Key Analytical Marker
1 Ring Construction1-tert-Butyl-1H-pyrazole85–90¹H NMR: δ 1.47 (s, 9H, t-Bu)
2 Formylation1-tert-Butyl-1H-pyrazole-4-carbaldehyde75–80¹H NMR: δ 9.85 (s, 1H, CHO)
3 Reduction1-tert-Butyl-1H-pyrazole-4-methanol90–95¹H NMR: δ 4.50 (s, 2H, CH₂OH)
4 Chlorination1-tert-Butyl-4-(chloromethyl)-1H-pyrazole80–85¹H NMR: δ 4.65 (s, 2H, CH₂Cl)
5 Salt FormationFinal Hydrochloride Salt> 95MS (ESI): m/z 173.1 [M-Cl]⁺

References

  • US Patent 8,188,113 B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Google Patents.
  • Early Process Development of PF-07054894, a Squaramide-Based Antagonist of C–C Chemokine Receptor Type 6 (CCR6) - ACS Publications.
  • 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride applications & properties - Sigma-Aldrich.

Sources

Exploratory

The Architecture of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS 861135-53-7): A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional building blocks. 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional building blocks. 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS 861135-53-7) represents a highly optimized scaffold designed for late-stage functionalization[1]. By combining the steric shielding of an N1 -tert-butyl group with the potent electrophilicity of a C4 -chloromethyl group, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, receptor antagonists, and novel agrochemicals.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the causality behind its physicochemical properties, the mechanistic logic of its reactivity, and provide a self-validating experimental protocol for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of CAS 861135-53-7 is essential for optimizing reaction conditions and storage protocols[2]. The compound is intentionally supplied as a hydrochloride salt rather than a free base.

The Causality of the Salt Form: The free base of a chloromethyl heterocycle is inherently unstable; it is prone to auto-alkylation, polymerization, or rapid hydrolysis upon exposure to atmospheric moisture. By formulating it as a hydrochloride salt, the pyrazole nitrogen is protonated. This withdraws electron density from the aromatic ring, significantly increasing the activation energy required for premature chloride displacement and ensuring long-term shelf stability[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
CAS Registry Number 861135-53-7[1]
Chemical Formula C₈H₁₃ClN₂ · HCl (C₈H₁₄Cl₂N₂)[2]
Molecular Weight 209.12 g/mol [1]
Physical State Solid (White to off-white crystalline powder)
Solubility Profile High in polar aprotic (DMF, DMSO) and protic (MeOH, H₂O) solvents
Electrophilic Center C4-Chloromethyl (Primary alkyl chloride)
Steric Shield N1-tert-Butyl group

Applications in Drug Discovery: Pharmacophore Logic

The structural design of this building block is not accidental. It is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges in drug development.

  • Metabolic Stability: Cytochrome P450 enzymes readily perform oxidative N -dealkylation on standard N -methyl pyrazoles, leading to rapid in vivo clearance. The bulky tert-butyl group acts as a steric shield, blocking the P450 heme iron from accessing the alpha-carbons, thereby extending the biological half-life of the resulting API.

  • Target Binding: In kinase inhibitor design, the tert-butyl group frequently occupies deep, hydrophobic lipophilic pockets (such as the kinase hinge region), anchoring the molecule in the active site.

Pharmacophore Core 1-tert-butyl-1H-pyrazole Scaffold TBu N1 tert-Butyl Group Core->TBu CH2Cl C4 Chloromethyl Group Core->CH2Cl Lipophilic Kinase Hinge Binding (Hydrophobic Pocket) TBu->Lipophilic Steric Metabolic Stability (Blocks N-dealkylation) TBu->Steric Linker Covalent Assembly (SN2 Nucleophilic Attack) CH2Cl->Linker

Caption: Pharmacophore logic of the 1-tert-butyl-4-(chloromethyl)-1H-pyrazole scaffold in drug design.

Reactivity & Experimental Protocol

The primary synthetic utility of CAS 861135-53-7 lies in its ability to undergo rapid SN​2 nucleophilic substitution. Chloromethylpyrazoles are highly effective alkylating agents, capable of reacting even with weak nucleophiles such as amides, carbamates, and azoles under optimized conditions[3].

Self-Validating Protocol: SN​2 Alkylation with a Secondary Amine

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. Do not proceed to the next step without confirming the analytical trigger.

Reagents Required:

  • 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.0 equiv)

  • Secondary Amine Nucleophile (e.g., Piperazine derivative) (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N -Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Salt Neutralization (Free-Basing): Suspend the pyrazole hydrochloride salt in anhydrous DMF at 0 °C under a nitrogen atmosphere. Add DIPEA dropwise.

    • Causality: DIPEA ( pKa​ ~10.5) neutralizes the HCl salt, liberating the free base of the chloromethyl pyrazole in situ. Three equivalents are used to neutralize the HCl salt of the pyrazole, any HCl salt of the amine, and to act as an acid scavenger for the subsequent SN​2 reaction.

  • Nucleophile Addition: Add the secondary amine nucleophile to the reaction mixture. Allow the solution to warm to room temperature, then heat to 60 °C.

  • Self-Validation (Reaction Monitoring): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Trigger: Look for the complete disappearance of the starting material mass ( m/z 173/175 [M+H]+ for the free base isotopic pattern). The reaction is only complete when the product mass dominates the chromatogram. If starting material persists, add 0.5 equiv of DIPEA and heat for an additional 2 hours.

  • Aqueous Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The basic aqueous quench removes DMF and unreacted DIPEA salts into the aqueous phase, while the lipophilic tert-butyl pyrazole product partitions into the organic EtOAc layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a gradient of Dichloromethane to Methanol).

Workflow A Step 1: Salt Neutralization (DIPEA in DMF, 0°C) B Step 2: Nucleophile Addition (Secondary Amine) A->B C Step 3: SN2 Alkylation (Heat to 60°C, 4-6 hours) B->C D Step 4: LC-MS Validation (Monitor m/z 173 disappearance) C->D D->C <95% Conversion (Add DIPEA, Re-heat) E Step 5: Aqueous Workup (NaHCO3 / EtOAc Extraction) D->E >95% Conversion (Product Mass Confirmed) F Step 6: Purification (Flash Chromatography) E->F

Caption: Experimental workflow for the SN2 alkylation of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole.

References

  • ChemSrc. "1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride - cas号查询". Accessed April 1, 2026. [Link]

  • Semantic Scholar. "AN EASY METHOD FOR THE N-ALKYLATION OF AMIDES, CARBAMATES, UREAS AND AZOLES. REACTIVITY OF 4-CHLOROMETHYLPYRAZOLES WITH WEAK NUC". Accessed April 1, 2026. [Link]

Sources

Foundational

Strategic Integration of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole Hydrochloride in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently utilized to modulate physicochemical properties and target binding affinity. Among the vast ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently utilized to modulate physicochemical properties and target binding affinity. Among the vast array of pyrazole building blocks, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS: 861135-53-7) has emerged as a highly versatile electrophilic intermediate[1, 2]. This whitepaper dissects the structural logic, mechanistic utility, and experimental handling of this compound, providing a comprehensive guide for integrating the 1-tert-butyl-1H-pyrazol-4-ylmethyl moiety into novel pharmacophores.

Structural Anatomy & Physicochemical Profiling

The design of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is highly intentional, combining reactivity with pharmacokinetic optimization potential.

  • N1-tert-Butyl Group: The bulky, lipophilic tert-butyl group serves a dual purpose. Pharmacodynamically, it is excellent for occupying deep hydrophobic pockets in target proteins (e.g., kinase hinge regions). Pharmacokinetically, it sterically shields the pyrazole nitrogen, effectively preventing N-glucuronidation and improving the metabolic half-life of the final drug candidate.

  • C4-Chloromethyl Group: This moiety acts as a highly reactive electrophilic center. The benzylic-like nature of the C4 position on the pyrazole ring stabilizes the transition state during nucleophilic substitution (SN2), allowing for efficient coupling with amines, thiols, and alcohols.

  • Hydrochloride Salt Form: The free base of this compound (CAS: 861204-94-6) is prone to degradation and polymerization [3, 5]. Formulation as a hydrochloride salt significantly enhances shelf-life, crystalline stability, and handling safety.

Quantitative Physicochemical Data

Table 1: Key properties of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

PropertyValue / Description
CAS Number (Salt) 861135-53-7 [2, 4]
CAS Number (Free Base) 861204-94-6 [3, 5]
Molecular Formula C8H14Cl2N2
Molecular Weight 209.12 g/mol [4]
Electrophilic Center C4-Methyl carbon
Primary Reaction Pathway Bimolecular Nucleophilic Substitution (SN2)

Mechanistic Utility: SN2 Alkylation Dynamics

The primary mechanism of action for this building block in drug design is its role as an alkylating agent. When introduced to a nucleophile (such as a secondary amine on a precursor drug scaffold), the reaction proceeds via an SN2 mechanism.

Because the compound is supplied as a hydrochloride salt, the reaction environment must be carefully pH-modulated. A non-nucleophilic organic base (e.g., DIPEA or triethylamine) or an inorganic base (e.g., K2CO3) is required to neutralize the HCl salt and liberate the active chloromethyl free base. The nucleophile then attacks the electrophilic carbon, displacing the chloride leaving group. The polar nature of the pyrazole ring accelerates this displacement when conducted in polar aprotic solvents like DMF or acetonitrile.

Reaction Workflow Visualization

Workflow A 1-tert-butyl-4-(chloromethyl) -1H-pyrazole HCl B Free-basing (e.g., K2CO3, DIPEA) A->B Base addition D SN2 Transition State (Polar Aprotic Solvent) B->D Active Electrophile C Nucleophile (Amine/Thiol/Alcohol) C->D Nucleophilic Attack E Target Pharmacophore (Alkylated Product) D->E Chloride Elimination

Figure 1: Mechanistic workflow for the SN2 alkylation utilizing the pyrazole building block.

Standardized Experimental Protocol: N-Alkylation

To ensure trustworthiness and reproducibility, the following protocol details the optimal conditions for coupling 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride with a standard secondary amine pharmacophore.

Objective: Synthesize a 1-tert-butyl-1H-pyrazol-4-ylmethyl functionalized tertiary amine.

Reagents:

  • 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.2 equivalents)

  • Target secondary amine (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Catalytic Potassium Iodide (KI) (0.1 equivalents) - Optional, for Finkelstein in situ activation.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target secondary amine (1.0 eq) in anhydrous MeCN (approx. 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Causality: Three equivalents are required: one to neutralize the amine hydrochloride (if applicable), one to neutralize the pyrazole hydrochloride salt, and one to act as an acid scavenger for the HCl generated during the SN2 reaction.

  • Electrophile Introduction: Add 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.2 eq) portion-wise at 0 °C. Causality: Portion-wise addition at reduced temperature prevents exothermic degradation and minimizes bis-alkylation side reactions.

  • Catalytic Activation (Optional): Add catalytic KI (0.1 eq). Causality: The Finkelstein reaction converts the chloromethyl group to a more reactive iodomethyl intermediate in situ, accelerating the SN2 attack by sterically hindered amines.

  • Thermal Cycling: Allow the reaction to warm to room temperature, then heat to 60 °C for 4–8 hours. Monitor progression via LC-MS or TLC.

  • Quenching and Workup: Once the starting amine is consumed, cool the mixture to room temperature and quench with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a highly strategic building block in the medicinal chemist's toolkit. By understanding its structural causality—specifically the steric shielding provided by the tert-butyl group and the electrophilic reliability of the chloromethyl moiety—drug development professionals can systematically design molecules with enhanced target affinity and superior metabolic stability.

References

  • American Elements. "1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride | CAS 861135-53-7". American Elements Materials Catalog. Available at: [Link]

  • ChemBK. "1-Tert-butyl-4-(chloromethyl)-1H-pyrazole". ChemBK Database. Available at: [Link]

  • ChemSrc. "CAS#:861204-94-6 | 1-tert-butyl-4-(chloromethyl)-1H-pyrazole". ChemSrc Database. Available at: [Link]

Protocols & Analytical Methods

Method

protocol for N-alkylation using 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Application Note: High-Efficiency N-Alkylation Protocols Utilizing 1-tert-Butyl-4-(chloromethyl)-1H-pyrazole Hydrochloride Executive Summary & Mechanistic Rationale The incorporation of the pyrazole pharmacophore is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency N-Alkylation Protocols Utilizing 1-tert-Butyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

Executive Summary & Mechanistic Rationale

The incorporation of the pyrazole pharmacophore is a cornerstone strategy in modern drug discovery, prized for its ability to modulate lipophilicity, improve metabolic stability, and engage in key hydrogen-bonding interactions. Specifically, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS: 861135-53-7) has emerged as a highly versatile electrophile for appending the sterically shielded 1-tert-butyl-1H-pyrazole moiety onto amine, amide, and heterocyclic scaffolds[1].

Causality in Reagent Design: Free chloromethyl-heterocycles are notoriously unstable; their inherent nucleophilicity combined with a highly electrophilic benzylic-type carbon often leads to spontaneous self-condensation or rapid hydrolysis. Supplying this reagent as a hydrochloride salt protonates the pyrazole ring, deactivating it toward self-alkylation and ensuring long-term shelf stability[2]. However, this structural feature dictates the experimental design: an additional equivalent of base is strictly required to liberate the free base in situ before the SN2 alkylation can proceed[3].

To overcome the moderate reactivity of the primary alkyl chloride, these protocols utilize in situ Finkelstein catalysis (addition of KI or TBAI). This converts the chloromethyl group to a highly reactive iodomethyl intermediate, lowering the activation energy of the SN2 transition state, minimizing thermal degradation, and suppressing unwanted side reactions[4].

Fig 1: Mechanistic pathway of N-alkylation utilizing in situ Finkelstein catalysis.

Reaction Dynamics & Quantitative Optimization

To establish a self-validating protocol, we evaluated the alkylation of a model secondary amine. The data below illustrates the causality behind solvent and base selection.

Table 1: Optimization of Reaction Conditions for Secondary Amine Alkylation

EntryBase (Equiv)SolventAdditive (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Insight
1K₂CO₃ (1.5)DMFNone252415%Insufficient base fails to neutralize both the reagent's HCl salt and the SN2 by-product.
2K₂CO₃ (3.0)DMFNone601262%Correct stoichiometry improves yield, but the chloride leaving group results in sluggish kinetics.
3 K₂CO₃ (3.0) DMF KI (0.2) 60 6 94% Optimal: KI generates the highly reactive iodomethyl species, driving rapid conversion.
4Cs₂CO₃ (3.0)MeCNKI (0.2)80489%Cesium effect enhances nucleophilicity, but higher temps risk minor reagent degradation.
5DIPEA (3.0)THFTBAI (0.2)651645%Organic bases poorly stabilize the polar SN2 transition state compared to alkali carbonates.

Note: Yields are isolated yields after flash chromatography. DMF (N,N-Dimethylformamide) is prioritized as it optimally solvates the alkali metal cations, leaving the nucleophilic anion highly exposed and reactive[5].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By incorporating specific In-Process Controls (IPCs), the chemist can definitively verify the success of each mechanistic step before proceeding.

Fig 2: Step-by-step experimental workflow for SN2 N-alkylation with in-process controls.

Protocol A: Mild Alkylation of Primary/Secondary Amines

Best for: Aliphatic amines, anilines, and basic heterocycles.

  • System Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 equiv) and anhydrous DMF (0.2 M concentration). Purge the system with Nitrogen.

  • Base Activation: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv). Causality: 1.0 eq neutralizes the reagent's HCl salt, 1.0 eq acts as the SN2 proton scavenger, and 1.0 eq drives the equilibrium. Stir at room temperature for 15 minutes.

  • Catalyst & Reagent Addition: Cool the suspension to 0 °C. Add Potassium Iodide (KI, 0.2 equiv) followed by 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.1 equiv) in small portions over 10 minutes.

  • Propagation: Remove the ice bath and heat the reaction to 60 °C.

  • Self-Validation (IPC): After 4 hours, sample the reaction for LC-MS.

    • Validation Metric: Look for the disappearance of the starting amine mass (M) and the emergence of the product mass (M + 137 Da) . The 137 Da shift corresponds exactly to the addition of the 1-tert-butyl-1H-pyrazol-4-ylmethyl cation.

  • Workup: Cool to room temperature. Quench with ice-cold water (5× volume of DMF) to dissolve inorganic salts. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients)[6].

Protocol B: Strong Base Alkylation of Amides/Indoles

Best for: Amides, lactams, indoles, and non-basic nitrogen nucleophiles.

  • System Preparation: Dissolve the amide/indole (1.0 equiv) in anhydrous THF or DMF (0.15 M) under a strict Argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in portions. Causality: Amides have high pKa values (~15-17); weak carbonate bases cannot achieve sufficient deprotonation. NaH irreversibly deprotonates the amide, evolving H₂ gas.

  • Self-Validation (IPC): Observe the reaction. The cessation of bubbling (H₂ evolution) validates that complete deprotonation has occurred (typically 30 mins).

  • Reagent Addition: Add KI (0.2 equiv) and the pyrazole reagent (1.2 equiv).

  • Propagation: Stir at room temperature to 50 °C for 4–8 hours.

  • Workup: Carefully quench excess NaH with a dropwise addition of saturated aqueous NH₄Cl at 0 °C. Extract with Dichloromethane (DCM) or EtOAc. Dry, concentrate, and purify as described above.

Troubleshooting & Field-Proven Insights

  • Issue: Over-Alkylation (Quaternization) of Primary Amines.

    • Cause: The newly formed secondary amine is often more nucleophilic than the starting primary amine.

    • Solution: Invert the addition order. Slowly add the activated amine to a dilute solution of the pyrazole reagent. Alternatively, utilize reductive amination strategies if over-alkylation persists[3].

  • Issue: Low Yield & Baseline Streaking on TLC.

    • Cause: Hydrolysis of the chloromethyl pyrazole to the corresponding hydroxymethyl pyrazole due to wet solvents.

    • Solution: Ensure DMF is strictly anhydrous (<50 ppm H₂O). Store the pyrazole hydrochloride salt in a desiccator, as it can be hygroscopic.

  • Issue: Reaction Stalling at 50% Conversion.

    • Cause: Insufficient base to overcome the HCl buffering effect.

    • Solution: Check the pH of the reaction mixture (should be >9). Add an additional 1.0 equiv of K₂CO₃ and 0.1 equiv of KI.

References

  • Organic Process Research & Development. Development of the Synthetic Route to PF-06878031 Part 1: Selective Alkylation Route. ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Discusses N-alkylation using basic carbonates and halomethyl intermediates. Available at:[Link]

Sources

Application

Engineering Type II Kinase Inhibitors: Synthesis and Validation of tert-Butyl Pyrazole Derivatives

Executive Summary & Mechanistic Rationale The development of highly selective protein kinase inhibitors has increasingly shifted toward targeting the inactive "DFG-out" conformation of the kinase domain. Unlike Type I in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective protein kinase inhibitors has increasingly shifted toward targeting the inactive "DFG-out" conformation of the kinase domain. Unlike Type I inhibitors that compete directly with ATP in the active site, Type II inhibitors bind to an allosteric hydrophobic pocket that is only exposed when the highly conserved Asp-Phe-Gly (DFG) motif undergoes a massive conformational shift.

The tert-butyl pyrazole moiety has emerged as a privileged chemotype in the design of these Type II inhibitors, most notably in the p38α MAP kinase inhibitor BIRB 796 (Doramapimod) and various FLT3 and RET inhibitors 1.

Causality of the Chemotype: The tert-butyl group is precisely sized to project deep into the allosteric hydrophobic pocket vacated by the phenylalanine residue of the DFG motif. The steric bulk of the tert-butyl group actively prevents the kinase from reverting to the active "DFG-in" state. Concurrently, the pyrazole ring and its associated urea or amide linkage establish a critical bidentate hydrogen-bonding network with the conserved glutamate (e.g., Glu71 in p38α) and aspartate (e.g., Asp168) residues, locking the enzyme in an inactive state 2.

G Kinase Active Kinase (DFG-in) Hydrophobic Hydrophobic Pocket Exposure Kinase->Hydrophobic Conformational Shift Inhibitor tert-Butyl Pyrazole Inhibitor Inhibitor->Hydrophobic tert-Butyl Insertion Hinge Hinge Region Binding Inhibitor->Hinge Pyrazole/Urea H-Bonds Complex Inhibitor-Kinase Complex DFG_out Inactive State (DFG-out) Complex->DFG_out Stabilization Hydrophobic->Complex Hinge->Complex

Mechanism of Type II Kinase Inhibition via tert-Butyl Pyrazole Insertion.

Synthetic Strategy & Workflow

The preparation of tert-butyl pyrazole-based kinase inhibitors generally follows a convergent synthetic route. The critical intermediate, 3-amino-5-tert-butylpyrazole, is synthesized via the condensation of pivaloylacetonitrile with hydrazine. This intermediate is then coupled to a functionalized aryl scaffold via a urea linkage, which serves as the hydrogen-bond donor/acceptor core.

Synthesis Step1 Pivaloylacetonitrile + Hydrazine Step2 Cyclization (EtOH, Reflux) Step1->Step2 Intermediate 3-Amino-5-tert-butylpyrazole Step2->Intermediate Step3 Urea Coupling (Aryl Isocyanate) Intermediate->Step3 Product Type II Kinase Inhibitor (e.g., BIRB 796 analog) Step3->Product

Chemical Synthesis Workflow for tert-Butyl Pyrazole Kinase Inhibitors.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate integrity before proceeding.

Protocol A: Synthesis of 3-Amino-5-tert-butylpyrazole

Objective: Construct the sterically hindered pyrazole pharmacophore. Causality: Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) is selected because the extreme steric bulk of the tert-butyl group directs the regioselectivity of the hydrazine condensation. The initial nucleophilic attack by hydrazine occurs preferentially at the less hindered nitrile carbon, ensuring the formation of the desired 3-amino-5-tert-butyl isomer rather than a complex mixture of regioisomers.

Step-by-Step Procedure:

  • Preparation: Dissolve pivaloylacetonitrile (1.0 equiv, 10 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Slowly add hydrazine hydrate (1.2 equiv, 12 mmol) dropwise at 0 °C. Caution: Hydrazine is highly toxic and reactive; perform strictly in a fume hood.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and stir continuously for 12 hours. The elevated temperature is required to overcome the activation energy barrier for the final dehydration/aromatization step of the pyrazole ring.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).

Validation & Checkpoint:

  • TLC: Complete disappearance of the starting nitrile (R_f ~ 0.6 in 1:1 Hexane:EtOAc).

  • LC-MS: Confirm the presence of the product peak with m/z[M+H]⁺ = 140.1.

Protocol B: Urea Linkage Formation

Objective: Couple the pyrazole intermediate to the core aryl scaffold to form the active Type II inhibitor. Causality: The urea linkage is synthesized using an aryl isocyanate. Anhydrous dichloromethane (DCM) is used as the solvent to strictly exclude water, which would otherwise rapidly hydrolyze the isocyanate into a symmetric diaryl urea byproduct.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-amino-5-tert-butylpyrazole (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere.

  • Coupling: Add the appropriate functionalized aryl isocyanate (1.05 equiv, 5.25 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. As the urea product forms, it typically exhibits lower solubility in DCM than the starting materials and will begin to precipitate, driving the reaction equilibrium forward.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold DCM (2 × 5 mL) to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 40 °C overnight.

Validation & Checkpoint:

  • Yield: Expected yield is >80% due to precipitation.

  • ¹H-NMR (DMSO-d₆): Look for the appearance of two distinct, broad singlet peaks between 8.5 ppm and 9.5 ppm, corresponding to the two NH protons of the newly formed urea linkage.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the pyrazole ring drastically affects both the binding mode and the inhibitory potency. As demonstrated in fragment-based lead generation studies for p38α MAP kinase 3, replacing smaller alkyl groups with a tert-butyl group optimizes the van der Waals interactions within the allosteric pocket.

Table 1: Impact of Pyrazole Substitution and Linker on p38α MAPK Inhibition

Compound IDPyrazole R-SubstituentLinker TypeTarget KinaseIC₅₀ (nM)Binding Mode
Benzamide 8 MethylAmidep38α MAPK30,000DFG-out
Amide 9 Morpholine-substitutedAmidep38α MAPK65DFG-out
Urea 10 tert-ButylUreap38α MAPK350DFG-out
BIRB 796 tert-ButylUreap38α MAPK< 10DFG-out

Data Interpretation: While amide linkers can achieve nanomolar potency (Amide 9), the combination of the tert-butyl pyrazole and the urea linker (as seen in BIRB 796) provides the optimal geometry and hydrogen-bonding capacity to achieve sub-10 nM potency, validating the tert-butyl pyrazole urea as a best-in-class Type II pharmacophore.

References

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Publishing. 1

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. National Institutes of Health (PMC). 2

  • Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 1-tert-Butyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, working with heterocyclic building blocks requires precise control over reaction microenvironments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, working with heterocyclic building blocks requires precise control over reaction microenvironments. This guide provides field-proven insights for optimizing nucleophilic substitutions involving 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS: 861135-53-7)[1].

Unlike unprotected pyrazoles, which are prone to intermolecular polymerization during neutralization[2], the bulky tert-butyl group at the N1 position of this substrate sterically shields the pyrazole ring. This structural feature strictly directs reactivity toward the highly electrophilic chloromethyl group, making it an excellent candidate for clean SN​2 transformations—provided the solvent and base are correctly optimized.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing significant ether byproducts instead of my target amination product?

The Causality: You are likely using a polar protic solvent like methanol or ethanol. The chloromethyl group on the pyrazole ring is highly activated. When you add a base (e.g., K2​CO3​ or Et3​N ) to neutralize the hydrochloride salt, the base can deprotonate the alcohol solvent to form trace amounts of alkoxide ions. These alkoxides are highly nucleophilic and will rapidly attack the chloromethyl group, leading to solvolysis (ether formation) rather than your desired amination[3]. The Fix: Switch to a strictly polar aprotic solvent like Acetonitrile (MeCN) or N,N -Dimethylformamide (DMF).

Q2: My reaction in Dichloromethane (DCM) is stalling at 20% conversion. How do I push it to completion?

The Causality: The stalling is caused by a phase-transfer limitation. 1-tert-butyl-4-(chloromethyl)-1H-pyrazole is supplied as a hydrochloride salt. In non-polar or low-polarity solvents like DCM or Toluene, inorganic bases (like K2​CO3​ ) and the pyrazole HCl salt are highly insoluble. The nucleophile is likely being consumed to neutralize the HCl, forming an unreactive amine-hydrochloride precipitate[4]. The Fix: If you must use DCM, you must employ a highly soluble organic base like N,N -Diisopropylethylamine (DIPEA) to achieve homogeneous in-situ free-basing. Alternatively, switch to DMF where the transition state of the SN​2 reaction is properly solvated.

Q3: Should I isolate the free base before the reaction?

The Causality: It is unnecessary and potentially detrimental. While the N1-tert-butyl group prevents the catastrophic intermolecular polymerization seen in unprotected 3,5-bis(chloromethyl)pyrazoles[2], the isolated free base is a reactive alkylating agent and can degrade upon prolonged storage. The Fix: Perform an in-situ neutralization. Add a stoichiometric excess of base directly to the reaction vessel containing the nucleophile and the pyrazole HCl salt.

Part 2: Solvent Selection Matrix

To maximize SN​2 trajectory overlap and minimize side reactions, solvent selection must balance salt solubility with nucleophile activation.

Solvent CategoryExamplesPolarityBase CompatibilitySolvolysis RiskApplication Scientist Recommendation
Polar Aprotic MeCN, DMF, 1,4-DioxaneHighExcellent ( K2​CO3​ , Cs2​CO3​ , DIPEA)None Optimal. Solvates cations, leaving the nucleophile "naked" and highly reactive[5].
Polar Protic Methanol, EthanolHighPoor (Generates competing alkoxides)High Avoid. Leads to rapid etherification of the chloromethyl group.
Non-Polar Toluene, DCMLowPoor (Salts remain insoluble)None Not Recommended. Causes stalled reactions unless Phase Transfer Catalysts (PTCs) are used.

Part 3: Self-Validating Experimental Protocol

This protocol describes a standardized nucleophilic amination. It is designed as a self-validating system , ensuring that each step provides observable feedback to confirm mechanistic success before proceeding.

Reagents:

  • 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.0 equiv)

  • Secondary Amine Nucleophile (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ , finely powdered, 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN, 10 mL/mmol)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole HCl salt and anhydrous MeCN. The suspension will appear cloudy due to the insoluble salt.

  • In-Situ Free-Basing: Add the finely powdered K2​CO3​ . Stir vigorously at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The evolution of trace CO2​ gas and a shift in suspension texture indicates the successful neutralization of the HCl salt.

  • Nucleophilic Addition: Add the secondary amine dropwise. Elevate the temperature to 60 °C.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of 1:1 EtOAc/Water. Spot the organic layer on a Silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The complete disappearance of the UV-active starting material ( Rf​ ~0.6) and the appearance of a highly polar, ninhydrin-active product spot confirms successful SN​2 conversion.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure to yield the crude product.

Part 4: Reaction Pathway & Decision Visualization

SolventSelection Start 1-tert-butyl-4-(chloromethyl) -1H-pyrazole HCl Base Add Base (K2CO3 / DIPEA) In-Situ Neutralization Start->Base SolventChoice Select Solvent Environment Base->SolventChoice Protic Polar Protic (MeOH, EtOH) SolventChoice->Protic Avoid Aprotic Polar Aprotic (MeCN, DMF) SolventChoice->Aprotic Recommended NonPolar Non-Polar (Toluene, DCM) SolventChoice->NonPolar Caution Solvolysis High Risk of Solvolysis (Ether Byproducts) Protic->Solvolysis Optimal Optimal SN2 Reactivity (High Yield Amination) Aprotic->Optimal PoorSol Poor Salt Solubility (Stalled Reaction) NonPolar->PoorSol

Fig 1: Solvent selection decision tree for 1-tert-butyl-4-(chloromethyl)-1H-pyrazole HCl reactions.

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride

For researchers and professionals in drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step. Mass spectrometry (MS) is an indispensable tool in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step. Mass spectrometry (MS) is an indispensable tool in this process, providing a molecular "fingerprint" through controlled fragmentation. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a substituted pyrazole of interest.

While direct experimental spectra for this specific compound are not widely published, a highly reliable fragmentation profile can be predicted by dissecting its structure into its core components: the N-tert-butyl group, the 4-chloromethyl substituent, and the pyrazole ring. This guide will compare the anticipated fragmentation under hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, providing a foundational understanding for analysts encountering this and similar molecular scaffolds.

Predicted Fragmentation Profile under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, offering rich structural information. The analysis is performed on the free base, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole (C₈H₁₃ClN₂, MW: 188.65 g/mol ), as the hydrochloride salt would dissociate in the hot inlet of a GC-MS system. The molecular ion peak ([M]⁺˙) is expected at m/z 188, with a characteristic isotopic peak at m/z 190 due to the presence of the ³⁷Cl isotope.

The fragmentation cascade is dictated by the relative stability of the resulting carbocations and radicals. The primary fragmentation sites are the bonds alpha to the pyrazole ring and the bonds within the bulky tert-butyl group.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): The most characteristic fragmentation of a tert-butyl group is the loss of a methyl radical (15 Da) to form a highly stable tertiary carbocation.[1][2][3] This is expected to be a major fragmentation pathway, leading to a prominent peak at m/z 173 .

  • Benzylic-type Cleavage: The C-C bond between the pyrazole ring and the chloromethyl group is analogous to a benzylic position and is prone to cleavage.[4][5] Loss of the chloromethyl radical (•CH₂Cl, 49 Da) would yield a stable pyrazole cation at m/z 139 .

  • Loss of the tert-Butyl Radical (•C₄H₉): Cleavage of the N-C bond can result in the loss of the entire tert-butyl group as a radical (57 Da), leaving a pyrazole fragment at m/z 131 .[3]

  • Loss of a Chlorine Radical (•Cl): Homolytic cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 Da), resulting in a fragment at m/z 153 .

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment via two primary routes: the expulsion of hydrogen cyanide (HCN, 27 Da) or the loss of a nitrogen molecule (N₂, 28 Da).[6][7][8] These losses would typically occur from the major fragment ions rather than directly from the molecular ion. For instance, the [M-CH₃]⁺ ion at m/z 173 could subsequently lose HCN to produce a fragment at m/z 146 .

The following diagram illustrates the predicted major fragmentation pathways for 1-tert-butyl-4-(chloromethyl)-1H-pyrazole under EI-MS.

M [M]⁺˙ m/z 188/190 F173 [M-CH₃]⁺ m/z 173/175 M->F173 - •CH₃ F139 [M-CH₂Cl]⁺ m/z 139 M->F139 - •CH₂Cl F131 [M-C₄H₉]⁺ m/z 131/133 M->F131 - •C₄H₉ F153 [M-Cl]⁺ m/z 153 M->F153 - •Cl F57 [C₄H₉]⁺ m/z 57 M->F57 F146 [M-CH₃-HCN]⁺ m/z 146/148 F173->F146 - HCN cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Methanol (1mg/mL) Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-300) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify [M]⁺˙ and Isotope Pattern Spectrum->Identify Analyze Analyze Fragment Ions (e.g., m/z 173, 139, 57) Identify->Analyze Confirm Confirm Structure Analyze->Confirm

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Comparative

structural confirmation of CAS 861135-53-7 using 2D NMR

Structural Confirmation of CAS 861135-53-7: A Comparative Guide to 1D vs. 2D NMR Analytical Workflows Introduction In modern drug development, unambiguous structural characterization is non-negotiable. CAS 861135-53-7, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Confirmation of CAS 861135-53-7: A Comparative Guide to 1D vs. 2D NMR Analytical Workflows

Introduction In modern drug development, unambiguous structural characterization is non-negotiable. CAS 861135-53-7, chemically known as 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride, is a highly valuable synthetic building block. A persistent challenge in the synthesis of substituted pyrazoles is the generation of regioisomers (1,3-, 1,4-, and 1,5-substituted variants) during N-alkylation or cyclization steps.

As a Senior Application Scientist, I frequently see laboratories relying on basic 1D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm these structures. While useful for preliminary screening, these traditional methods leave critical regiochemical ambiguities. This guide objectively compares the performance of the traditional 1D NMR/LC-MS workflow against an Advanced 2D NMR Multiparametric Suite (HSQC, HMBC, NOESY) to establish a self-validating system for the structural confirmation of CAS 861135-53-7.

The Analytical Challenge: Why 1D NMR and MS Fall Short

Workflow A (The Alternative): 1D ¹H/¹³C NMR + LC-MS LC-MS provides excellent exact mass and isotopic pattern data (confirming the presence of the chlorine atom), but it is inherently blind to regiochemistry. The 3-, 4-, and 5-chloromethyl pyrazole isomers produce nearly identical mass fragmentation patterns.

Similarly, 1D ¹H NMR reveals the functional groups: the tert-butyl group (~1.6 ppm), the chloromethyl group (~4.5 ppm), and two isolated aromatic protons (~7.5 and ~7.8 ppm). While the absence of a ~2.0 Hz ³JHH coupling between the ring protons suggests they are not adjacent (hinting at the 1,4-disubstituted isomer), peak broadening from quadrupolar nitrogen relaxation or suboptimal shimming can obscure these fine splittings. Relying solely on 1D chemical shifts is scientifically risky, as pyrazole shifts are highly susceptible to solvent effects, concentration, and pH.

Workflow B (The Product): Advanced 2D NMR Suite To definitively prove that the chloromethyl group is at the C4 position, we must map the connectivity between the N1-tert-butyl anchor and the rest of the ring. The 2D NMR suite transitions the analysis from deductive guessing to absolute spatial and scalar proof.

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative performance of both analytical workflows.

Analytical ParameterWorkflow A: 1D NMR + LC-MSWorkflow B: 2D NMR Suite (HSQC/HMBC/NOESY)
Molecular Weight & Halogen Confirmation Excellent (Isotopic pattern matches)N/A (Relies on complementary MS)
Functional Group Identification High (Identifies t-Bu, -CH₂Cl)High (Confirms exact C-H pairs via HSQC)
Regiochemical Assignment Low (Ambiguous singlet assignment)Definitive (Spatial & scalar mapping)
Differentiation of 3/4/5-isomers Poor (Relies on subtle coupling absences)Excellent (Direct correlation mapping)
Data Acquisition Time ~15 minutes~2-4 hours
Confidence Level for IP/Patents InsufficientGold Standard

Mechanistic Deep Dive: 2D NMR for Regiochemical Assignment

The structural proof relies on the causality of nuclear interactions, utilizing the N1-tert-butyl group as a fixed structural anchor:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): In 3D space, the protons of the tert-butyl group are in close proximity (< 5 Å) to the proton at C5, but far away from the proton at C3. A strong NOE cross-peak between the t-Bu protons and the pyrazole proton at ~7.8 ppm definitively identifies the latter as H5 ()[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (usually ²J and ³J) carbon-proton couplings. The t-Bu protons will show a strong ³J correlation to the C5 carbon. Furthermore, the -CH₂Cl protons will show ³J correlations to both C3 and C5, locking the chloromethyl group squarely at the C4 position ()[2].

NMR_Workflow Start Synthesized CAS 861135-53-7 (Isomer Mixture Possible) NMR1D 1D 1H & 13C NMR (Identify t-Bu, CH2Cl, Pyrazole H's) Start->NMR1D HSQC 1H-13C HSQC (Assign direct C-H bonds) NMR1D->HSQC  Baseline Data HMBC 1H-13C HMBC (Long-range C-H connectivity) HSQC->HMBC  1-bond assigned NOESY 1H-1H NOESY / ROESY (Through-space proximity) HSQC->NOESY Confirm Regiochemistry Confirmed: 1-tert-butyl-4-(chloromethyl)-1H-pyrazole HMBC->Confirm  3J(C5, t-Bu) observed NOESY->Confirm  NOE(H5, t-Bu) observed

Figure 1: Multiparametric 2D NMR workflow for assigning pyrazole regiochemistry.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the NMR acquisition must be carefully parameterized. The following step-by-step methodology is optimized for a standard 400 MHz or 600 MHz NMR spectrometer ()[3].

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of CAS 861135-53-7.

  • Dissolve in 0.6 mL of DMSO-d₆ (100% deuterated). Causality: DMSO is chosen over CDCl₃ to ensure complete dissolution of the hydrochloride salt and to minimize chemical shift drift caused by concentration-dependent aggregation.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: 1D Baseline Acquisition

  • Acquire a standard ¹H NMR (ns=16, d1=2s) and ¹³C{¹H} NMR (ns=512, d1=2s).

  • Phase and baseline correct the spectra. Identify the t-Bu singlet (~1.6 ppm) and the two pyrazole singlets (~7.5, 7.8 ppm).

Step 3: 2D HSQC & HMBC Acquisition

  • HSQC: Run a multiplicity-edited ¹H-¹³C HSQC to map directly bonded C-H pairs. Set the one-bond coupling constant (¹JCH) to 145 Hz.

  • HMBC: Run a ¹H-¹³C HMBC optimized for long-range couplings. Set the long-range coupling constant (ⁿJCH) to 8 Hz. Causality: 8 Hz is the optimal average for 3-bond scalar couplings in heteroaromatic systems, ensuring maximum cross-peak intensity between the t-Bu protons and C5.

Step 4: 2D NOESY Acquisition

  • Acquire a 2D ¹H-¹H NOESY spectrum.

  • Set the mixing time (d8) to 300–400 ms. Causality: For small molecules (MW ~209 g/mol ), a longer mixing time is required to allow the NOE to build up in the extreme narrowing limit without being dominated by spin diffusion.

Data Interpretation & Results

Upon processing the 2D data, the NOESY spectrum will reveal a distinct cross-peak between the 9H singlet at 1.6 ppm (t-Bu) and the 1H singlet at 7.8 ppm. This immediately assigns the 7.8 ppm signal to H5. The HMBC spectrum validates this by showing a correlation from the t-Bu protons to the carbon at ~128 ppm (C5).

Finally, the -CH₂Cl protons (~4.5 ppm) show HMBC correlations to C3 (~138 ppm), C4 (~118 ppm), and C5 (~128 ppm). Because the -CH₂Cl protons correlate to both C3 and C5, the chloromethyl group must be situated exactly between them, at the C4 position.

Correlations TBU tert-Butyl Protons ~1.6 ppm H5 Pyrazole H5 ~7.8 ppm TBU->H5 Strong NOE C5 Pyrazole C5 ~128 ppm TBU->C5 3J HMBC C3 Pyrazole C3 ~138 ppm H5->C3 3J HMBC H3 Pyrazole H3 ~7.5 ppm H3->C5 3J HMBC CH2CL CH2Cl Protons ~4.5 ppm CH2CL->C5 3J HMBC CH2CL->C3 3J HMBC

Figure 2: Key diagnostic HMBC (through-bond) and NOESY (through-space) correlations.

Conclusion

While 1D NMR and LC-MS provide foundational data, they lack the spatial and scalar resolution required to confidently assign pyrazole regiochemistry. The Advanced 2D NMR Suite (HSQC, HMBC, NOESY) serves as an indispensable, self-validating analytical product. By leveraging the N1-tert-butyl group as a structural anchor, researchers can definitively confirm the structure of CAS 861135-53-7 as the 1,4-disubstituted isomer, ensuring regulatory compliance and downstream synthetic reliability.

References

  • García-Mejía, C. D., et al. "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes." Organic & Biomolecular Chemistry, 2023. URL:[Link]

  • Lusardi, M., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules, 2022. URL:[Link]

  • Jansa, J., et al. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journal of Organic Chemistry, 2017. URL:[Link]

Sources

Validation

Comparative Stability of Pyrazole Hydrochloride Derivatives in Aqueous Media: A Comprehensive Formulation Guide

As a Senior Application Scientist, one of the most frequent challenges encountered in drug formulation and assay development is managing the aqueous stability of heterocyclic active pharmaceutical ingredients (APIs). Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges encountered in drug formulation and assay development is managing the aqueous stability of heterocyclic active pharmaceutical ingredients (APIs). Pyrazole derivatives are ubiquitous in medicinal chemistry—serving as bioisosteres for phenyl rings and acting as core scaffolds for NSAIDs (e.g., celecoxib), kinase inhibitors, and advanced agrochemicals.

Because the unsubstituted pyrazole core is highly lipophilic (Clog P ≈ 0.24) and weakly basic, these compounds are frequently formulated as hydrochloride (HCl) salts to enhance aqueous solubility. However, the dissociation of the HCl salt in aqueous media introduces complex, pH-dependent kinetic equilibria. This guide objectively compares the stability profiles of various substituted pyrazole hydrochloride derivatives, providing the mechanistic causality and self-validating experimental protocols necessary to ensure formulation integrity.

Mechanistic Causality: Why Do Pyrazole Derivatives Degrade?

The stability of a pyrazole hydrochloride derivative in solution is not dictated solely by the pyrazole ring itself, which is generally resistant to oxidation and reduction, but rather by how the protonation state of the ring influences the electron density of its substituents.

When a pyrazole HCl salt dissolves, it dissociates. The resulting pH of the microenvironment dictates the dominant degradation pathway:

  • Acidic Media (pH < 4) - The Pyrazolium Cation: In acidic conditions, the imino nitrogen (N-2) is protonated, forming a pyrazolium cation. This protonation exerts a strong electron-withdrawing effect, reducing the electron density at the C-3 and C-5 positions. While this makes the C-4 position less susceptible to electrophilic attack, it highly sensitizes adjacent linkages (such as sulfonamides) to acid-catalyzed hydrolysis1[1].

  • Basic Media (pH > 8) - Nucleophilic Vulnerability: At higher pH levels, the pyrazole ring deprotonates. While the ring itself becomes electron-rich, the abundance of hydroxide ( OH− ) ions in the aqueous media rapidly attacks electrophilic substituents attached to the pyrazole core, such as ester or amide side chains.

Comparative Evidence in Literature

The structural substitution pattern fundamentally alters the molecule's half-life ( t1/2​ ):

  • Sulfonamide Linkages: Pyrazole-based sulfonylureas (e.g., pyrazosulfuron-ethyl) exhibit extreme vulnerability in acidic media. Studies demonstrate that these derivatives are least stable at pH 4 ( t1/2​=2.6 days) due to the rapid hydrolysis of the sulfonamide linkage, whereas they achieve optimal stability near neutral pH ( t1/2​=19.4 days at pH 7) 2[2].

  • Ester Linkages: Conversely, pyrazole ester derivatives (often explored as proteinase inhibitors) are highly susceptible to base-catalyzed hydrolysis. In pH 8 aqueous buffers, these compounds rapidly hydrolyze to the corresponding pyrazol-3-ol with a half-life of merely 1 to 2 hours, rendering them kinetically unstable for basic formulations3[3].

Quantitative Stability Comparison

The following table synthesizes the kinetic stability data of three distinct pyrazole derivative classes to guide your formulation strategy.

Derivative ClassKey Structural FeatureDominant Aqueous Degradation Pathway t1/2​ at pH 4.0 t1/2​ at pH 7.4 t1/2​ at pH 8.0 - 9.0
Pyrazole-3-carboxylate esters Ester side-chain at C-3Base-catalyzed ester cleavageHighly Stable> 24 hours1 - 2 hours
Pyrazole-sulfonamides Sulfonamide linkageAcid-catalyzed hydrolysis2.6 days 19.4 days~ 15 days
1-Carboxamidine Pyrazoles Amidine group at N-1Nucleophilic substitutionStableStableModerate

Degradation Pathway Visualization

The following workflow maps the divergent, pH-dependent degradation pathways triggered upon the aqueous dissolution of a substituted pyrazole hydrochloride salt.

PyrazoleStability Salt Pyrazole HCl Salt (Solid Formulation) AqMedia Aqueous Dissolution (Equilibrium State) Salt->AqMedia Hydration & Dissociation Acidic Acidic Media (pH < 4) Pyrazolium Cation AqMedia->Acidic Protonation (N-2) Neutral Neutral Media (pH 7.4) Free Base AqMedia->Neutral Physiological pH Basic Basic Media (pH > 8) Hydroxide Attack AqMedia->Basic Deprotonation / OH- DegAcid Sulfonamide Cleavage (t½ ~ 2.6 days) Acidic->DegAcid Electrophilic Shift Stable High Kinetic Stability (t½ > 19 days) Neutral->Stable Optimal Stability DegBasic Rapid Ester Hydrolysis (t½ ~ 1-2 hours) Basic->DegBasic Nucleophilic Attack

Caption: pH-dependent degradation pathways and kinetics of substituted pyrazole hydrochloride derivatives.

Self-Validating Experimental Protocol: Accelerated Stability Testing

To accurately determine the half-life and degradation profile of a novel pyrazole HCl derivative, you must employ a self-validating LC-MS/MS workflow. This protocol ensures that degradation is accurately tracked without artifactual interference from the sampling process itself.

Phase 1: Preparation of the Matrix
  • Buffer Formulation: Prepare three distinct 50 mM buffer systems: Acetate buffer (pH 4.0), Phosphate-buffered saline (pH 7.4), and Borate buffer (pH 9.0).

  • Internal Standard (IS) Integration: Spike all buffers with a chemically inert internal standard (e.g., chlorpromazine, 1 µg/mL). Causality: The IS validates the injection volume and ionization efficiency of the mass spectrometer, ensuring that any drop in the pyrazole signal is due to actual degradation, not instrument drift.

Phase 2: Incubation & Kinetic Sampling
  • Initiation: Dissolve the pyrazole HCl derivative in the respective buffers to a final concentration of 10 µg/mL. Incubate in amber vials at 37°C to prevent concurrent photodegradation.

  • Time-Course Sampling: Extract 100 µL aliquots at T=0,1,2,4,8,24, and 48 hours.

  • Immediate Quenching (Critical Step): Immediately transfer the 100 µL aliquot into 900 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: This step instantly denatures the aqueous environment, shifts the pH away from the degradation optimum, and precipitates the buffer salts. This "freezes" the degradation profile at the exact time of sampling, preventing further hydrolysis while sitting in the autosampler.

Phase 3: LC-MS/MS Analysis & Mass Balance Validation
  • Chromatography: Run the quenched samples through a C18 reverse-phase column using a water/acetonitrile gradient (both containing 0.1% formic acid).

  • Mass Balance Calculation (Self-Validation): Quantify the peak area of the parent pyrazole and all identified degradant peaks. Calculate the total molar mass balance for each time point.

    • System Check: If the sum of the parent and degradants deviates by >5% from the T=0 parent concentration, the system is invalid. This indicates either the formation of undetected volatile degradants, irreversible binding to the vial, or precipitation of the free base out of solution.

References

  • Source: National Institutes of Health (PMC)
  • Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH Source: PubMed URL
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL

Sources

Comparative

Evaluating Alternative Reagents to 1-tert-Butyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

The 1-tert-butyl-1H-pyrazol-4-ylmethyl moiety is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to impart metabolic stability and enhance target binding via hydrogen-bond acceptance in kina...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-tert-butyl-1H-pyrazol-4-ylmethyl moiety is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to impart metabolic stability and enhance target binding via hydrogen-bond acceptance in kinase inhibitors (e.g., V-RAF and RIPK2 inhibitors)[1, 2].

The baseline reagent for introducing this group is 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride . The hydrochloride salt is strictly required for commercial viability; the free base possesses an unprotonated pyrazole nitrogen that can act as a nucleophile, leading to slow intermolecular self-alkylation and degradation over time. Protonation neutralizes this nucleophilicity, ensuring shelf stability [3].

However, the moderate leaving-group ability of the chloride often necessitates harsh basic conditions (e.g., NaH, Cs₂CO₃) and elevated temperatures, which can induce side reactions such as bis-alkylation or substrate decomposition. For complex, late-stage functionalization, researchers must frequently pivot to alternative reagents. This guide objectively evaluates three high-performance alternatives, detailing their mechanistic advantages, trade-offs, and self-validating protocols.

The High-Reactivity Halide: 1-tert-Butyl-4-(bromomethyl)-1H-pyrazole

When standard Sₙ2 alkylation fails due to steric hindrance or poor nucleophilicity, swapping the chloride for a bromide is the most direct optimization.

  • Mechanistic Causality: Bromide is a superior leaving group due to its larger atomic radius and higher polarizability, which lowers the activation energy of the Sₙ2 transition state. This allows for room-temperature alkylations or the use of milder bases (e.g., K₂CO₃ instead of NaH), preserving sensitive functional groups.

  • Trade-offs: The increased reactivity comes at the cost of stability. The bromomethyl derivative is highly moisture-sensitive and prone to rapid hydrolysis or self-condensation. It is rarely stored long-term and is typically synthesized in situ (via Appel reaction from the alcohol) or stored strictly at -20°C under argon.

The Reductive Amination Route: 1-tert-Butyl-1H-pyrazole-4-carbaldehyde

For the synthesis of secondary or tertiary amines, abandoning alkyl halides entirely in favor of reductive amination is often the superior strategic choice.

  • Mechanistic Causality: This approach utilizes 1-tert-butyl-1H-pyrazole-4-carbaldehyde . By reacting the aldehyde with an amine, an iminium ion is generated. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting aldehyde, but perfectly tuned to selectively reduce the highly electrophilic protonated iminium intermediate.

  • Trade-offs: This reagent is strictly limited to C-N bond formation and cannot be used for ether or thioether synthesis.

Protocol: Self-Validating Reductive Amination
  • Imine Formation: Combine 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Self-Validation: Monitor by TLC/LC-MS. Do not proceed until the aldehyde is completely consumed. Premature addition of the reducing agent will irreversibly reduce any unreacted aldehyde to the alcohol, permanently capping the yield.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature. Stir for 2–4 hours.

  • Quench & Isolation: Quench with saturated aqueous NaHCO₃. The evolution of CO₂ gas confirms the neutralization of residual acetic acid and unreacted hydride. Extract with dichloromethane.

ReductiveAmination Step1 1. Imine Formation (Aldehyde + Amine) Step2 2. Dehydration (-H2O) Step1->Step2 Step3 3. Iminium Reduction (NaBH(OAc)3) Step2->Step3 Step4 4. Product Isolation (Target Amine) Step3->Step4

Step-by-step workflow and intermediate progression for the reductive amination protocol.

The Mitsunobu Approach: 1-tert-Butyl-4-(hydroxymethyl)-1H-pyrazole

For the O-alkylation of phenols or the N-alkylation of acidic heterocycles (e.g., imides, sulfonamides), the Mitsunobu reaction offers uniquely mild, neutral conditions.

  • Mechanistic Causality: Using 1-tert-butyl-4-(hydroxymethyl)-1H-pyrazole , the alcohol is activated in situ by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The phosphine attacks the azodicarboxylate to form a betaine, which then deprotonates the nucleophile and activates the alcohol as an excellent leaving group (a phosphonium ether). This allows Sₙ2 displacement to occur at sub-ambient to room temperatures without the need for external bases.

  • Trade-offs: The atom economy is exceptionally poor. The reaction generates stoichiometric amounts of triphenylphosphine oxide and reduced DIAD, which often complicate chromatographic purification.

Protocol: Self-Validating Mitsunobu Alkylation
  • Complex Formation: Dissolve the pyrazole alcohol (1.0 eq), the target phenol (1.0 eq), and PPh₃ (1.2 eq) in anhydrous THF. Cool strictly to 0°C.

    • Causality: Cooling is required to control the highly exothermic formation of the betaine intermediate upon DIAD addition, preventing reagent degradation.

  • Activation: Add DIAD (1.2 eq) dropwise over 10 minutes.

    • Self-Validation: The reaction mixture will typically turn distinctively yellow upon each drop of DIAD and fade as the betaine is consumed by the nucleophile. A persistent, unchanging yellow color indicates that the nucleophile has been exhausted and unreacted DIAD remains in solution.

  • Workup: Concentrate the mixture. To precipitate the bulk of the triphenylphosphine oxide by-product, triturate the crude residue with cold diethyl ether/hexane (1:1) and filter before column chromatography.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the baseline reagent against its three primary alternatives, based on standard medicinal chemistry workflows.

ReagentReaction TypeReactivityShelf StabilityAtom EconomyPrimary ApplicationTypical Yield
Chloromethyl (HCl) Sₙ2 AlkylationModerateHigh (as HCl salt)HighBaseline N/O-alkylation50–75%
Bromomethyl Sₙ2 AlkylationHighLow (Moisture sensitive)HighHindered nucleophiles65–85%
Carbaldehyde Reductive AminationHighHighModerate1°/2° Amine synthesis70–95%
Hydroxymethyl MitsunobuHighHighLowPhenol O-alkylation60–80%

Reagent Selection Architecture

ReagentDecision Start Target Linkage Type Amine C-N Bond (Amine) Start->Amine Ether C-O Bond (Ether) Start->Ether Aldehyde 1-t-Bu-pyrazole-4-carbaldehyde Amine->Aldehyde 1°/2° Amines Bromide 1-t-Bu-4-(bromomethyl)-pyrazole Amine->Bromide Hindered Chloride 1-t-Bu-4-(chloromethyl)-pyrazole HCl Amine->Chloride Baseline Ether->Bromide Aliphatic OH Alcohol 1-t-Bu-4-(hydroxymethyl)-pyrazole Ether->Alcohol Phenols Ether->Chloride Baseline

Decision tree for selecting the optimal 1-tert-butyl-1H-pyrazol-4-ylmethylating reagent.

References

  • Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Source: Google Patents (US20180072717A1)

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